molecular formula C7H9N3S B147422 4-Phenylthiosemicarbazide CAS No. 5351-69-9

4-Phenylthiosemicarbazide

Cat. No.: B147422
CAS No.: 5351-69-9
M. Wt: 167.23 g/mol
InChI Key: KKIGUVBJOHCXSP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Phenylthiosemicarbazide plays a significant role in biochemical reactions, particularly due to its ability to interact with various biomolecules. It has been shown to form strong chemical coordination with tin ions (Sn²⁺) and halide ions, which helps in reducing defect formation in perovskite films . Additionally, this compound acts as a reducing agent and a coordination complex, passivating uncoordinated tin ions and halide ions, thereby enhancing the stability and efficiency of perovskite solar cells . The antibacterial properties of this compound are attributed to its interaction with bacterial cell components, disrupting their normal functions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In the context of perovskite solar cells, it has been observed to enhance the stability and efficiency of the cells by reducing defect states and improving carrier lifetime and extraction . The compound’s antibacterial properties suggest that it can disrupt bacterial cell functions, potentially affecting cell signaling and gene expression . Detailed studies on its effects on eukaryotic cells are limited.

Molecular Mechanism

The molecular mechanism of this compound involves its strong chemical coordination with tin ions and halide ions, forming stable complexes that reduce defect formation in perovskite films . The compound acts as a reducing agent, passivating uncoordinated tin ions and halide ions, thereby preventing the formation of tin iodide (SnI₄) and reducing defect states . The π-conjugated phenyl ring in this compound facilitates preferred crystal growth orientation, enhancing the stability and efficiency of perovskite solar cells . Additionally, its hydrophobic nature helps in repelling moisture, further improving stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown exceptional stability in perovskite solar cells, maintaining outstanding performance over 1,200 hours under ambient conditions without encapsulation . This stability is attributed to its ability to form stable complexes with tin ions and halide ions, reducing defect formation and enhancing the overall stability of the perovskite films . Detailed studies on its long-term effects on cellular functions are limited.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models are limited. Its antibacterial properties suggest that it could have toxic or adverse effects at high doses. The compound’s ability to disrupt bacterial cell functions indicates that it could potentially affect eukaryotic cells at higher concentrations

Metabolic Pathways

Its interaction with tin ions and halide ions suggests that it could be involved in metabolic pathways related to metal ion coordination and reduction . The compound’s antibacterial properties indicate that it could affect metabolic flux and metabolite levels in bacterial cells

Transport and Distribution

Its ability to form stable complexes with tin ions and halide ions suggests that it could be transported and distributed through metal ion transporters and binding proteins . The compound’s hydrophobic nature indicates that it could accumulate in lipid-rich regions, affecting its localization and distribution within cells .

Subcellular Localization

Its ability to form stable complexes with tin ions and halide ions suggests that it could be localized in regions with high metal ion concentrations . The compound’s hydrophobic nature indicates that it could be directed to lipid-rich compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylthiosemicarbazide can be synthesized from phenyl isothiocyanate and hydrazine hydrate in ethanol at room temperature. The reaction yields this compound in an 86% yield . The reaction scheme is as follows:

C6H5NCS+NH2NH2H2OC6H5NHCSNHNH2\text{C}_6\text{H}_5\text{NCS} + \text{NH}_2\text{NH}_2 \cdot \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{NHCSNHNH}_2 C6​H5​NCS+NH2​NH2​⋅H2​O→C6​H5​NHCSNHNH2​

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylthiosemicarbazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can yield different thiosemicarbazide derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiosemicarbazide derivatives.

    Substitution: Various substituted thiosemicarbazides.

Comparison with Similar Compounds

  • Thiosemicarbazide
  • 4-Methyl-3-thiosemicarbazide
  • 4-Allylthiosemicarbazide
  • 4-Ethyl-3-thiosemicarbazide

Comparison: 4-Phenylthiosemicarbazide is unique due to its phenyl group, which enhances its stability and reactivity compared to other thiosemicarbazides. This phenyl group also contributes to its antibacterial properties and its effectiveness as an additive in perovskite solar cells .

Properties

IUPAC Name

1-amino-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9N3S/c8-10-7(11)9-6-4-2-1-3-5-6/h1-5H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIGUVBJOHCXSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6063808
Record name Hydrazinecarbothioamide, N-phenyl-
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Molecular Weight

167.23 g/mol
Source PubChem
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CAS No.

5351-69-9
Record name 4-Phenylthiosemicarbazide
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Record name N-Phenylthiosemicarbazide
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Record name 4-Phenyl-3-thiosemicarbazide
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Record name Hydrazinecarbothioamide, N-phenyl-
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Record name Hydrazinecarbothioamide, N-phenyl-
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Record name 4-(phenyl)thiosemicarbazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 4-phenylthiosemicarbazide?

A1: this compound has the molecular formula C7H9N3S and a molecular weight of 167.24 g/mol. Key spectroscopic data include:

  • IR Spectroscopy:
    • A strong band around 750 cm-1 indicates the presence of the thiocarbonyl (C=S) group in the thioketo form. []
  • NMR Spectroscopy:
    • 1H and 13C NMR data can provide detailed information about the compound's structure and proton environments. [, , ]

Q2: How does chlorine substitution on the phenyl ring affect the structure and activity of this compound?

A2: Introducing a chlorine atom at the para position of the phenyl ring in 4-(4-chlorophenyl)thiosemicarbazide leads to increased electron delocalization within the thiosemicarbazide moiety. [] This enhanced delocalization influences the compound's electron-donating and reducing capabilities, contributing to its observed increase in antibacterial activity.

Q3: How does the presence of an electron-releasing methoxy group at the para position of the phenyl ring affect the structure and activity of this compound?

A3: Similar to chlorine substitution, the presence of a methoxy group in 4-(4-methoxyphenyl)thiosemicarbazide leads to significant electron localization at the hydrazinic end of the thiosemicarbazide side chain. [] This electron-releasing effect enhances the antibacterial activity of the compound.

Q4: What is the typical reactivity of this compound?

A4: this compound exhibits diverse reactivity, primarily as a nucleophile and a chelating agent.

  • Condensation Reactions: It readily undergoes condensation reactions with aldehydes and ketones to form thiosemicarbazones. [, , , , , ]
  • Cyclization Reactions: It can participate in cyclization reactions, leading to the formation of various heterocyclic compounds like 1,3,4-thiadiazoles, 1,3,4-thiadiazines, and 1,2,4-triazoles. [, , , , , ]
  • Complex Formation: As an N,S-donor ligand, it forms stable complexes with various metal ions. [, , , , , , ]

Q5: Can you elaborate on the catalytic applications of this compound and its metal complexes?

A5: While this compound itself is not widely recognized as a catalyst, its metal complexes, particularly those with zinc and copper, have been successfully employed as catalysts in the ring-opening polymerization (ROP) of ε-caprolactone. [] This catalytic activity highlights the potential of its metal complexes in polymer synthesis.

Q6: How do steric and electronic effects influence the condensation reactions of this compound with aldehydes and ketones?

A6: Research suggests that electronic effects play a more significant role than steric effects in controlling the condensation reactions of this compound with aldehydes and ketones. [] For instance, the presence of a phenyl ring directly attached to the carbonyl group significantly diminishes the reactivity due to its mesomeric donating effect, while steric hindrance from substituents has a less pronounced impact.

Q7: What are the known biological activities of this compound and its derivatives?

A7: this compound and its derivatives have demonstrated a broad spectrum of biological activities, including:

  • Antibacterial Activity: Notably effective against both Gram-positive and Gram-negative bacteria. [, , , , , , ]
  • Antifungal Activity: Shows promising activity against various fungal strains. [, ]
  • Antiviral Activity: Some derivatives have shown potential against certain viruses. [, ]
  • Anticancer Activity: Certain derivatives have demonstrated antitumor and antileukemic properties. [, , ]

Q8: How does the structure of this compound relate to its antibacterial activity?

A8: The electron delocalization within the thiosemicarbazide moiety, influenced by substituents on the phenyl ring, appears crucial for antibacterial activity. [] Electron-donating groups like methoxy enhance this delocalization and increase activity, while electron-withdrawing groups may have the opposite effect.

Q9: Are there any studies on the mechanism of action of this compound and its derivatives?

A9: While specific mechanisms are still under investigation, the biological activities are often attributed to:

  • Metal Chelation: Forming complexes with essential metal ions in biological systems. [, , ]
  • Reductive Capacity: Acting as reducing agents within cells, potentially disrupting redox processes. [, , ]

Q10: What analytical techniques are commonly employed to characterize and quantify this compound?

A10: Common analytical techniques include:

  • Spectroscopic Methods: IR, UV-Vis, and NMR spectroscopy are used for structural elucidation and characterization. [, , , , , ]
  • Elemental Analysis: Determining the elemental composition of the compound. [, ]
  • Chromatographic Techniques: HPLC and GC can be used for separation and quantification in complex mixtures. [, ]

Q11: Are there environmental concerns associated with this compound and its derivatives?

A11: While detailed ecotoxicological data are limited, responsible waste management and recycling strategies should be implemented. [] Further research is necessary to fully assess their environmental impact and develop mitigation strategies.

Q12: How is computational chemistry being used in research related to this compound?

A12: Computational chemistry plays a significant role in:

  • Structure Optimization: Determining the most stable conformations of the molecule. []
  • Molecular Docking: Predicting the binding interactions of the compound and its derivatives with biological targets like DNA. []
  • QSAR Modeling: Developing quantitative structure-activity relationship models to guide the design of new derivatives with enhanced activity. []

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